2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-b]quinoxaline core, followed by functionalization at specific positions to introduce the cyano, methoxyphenyl, and benzamide groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but lacks the pyrrolo[2,3-b]quinoxaline structure.
4-methoxyphenylboronic acid: Contains the methoxyphenyl group but differs in its boronic acid functionality.
Uniqueness
Its ability to interact with DNA and specific enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H16ClN5O2 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C25H16ClN5O2/c1-33-16-12-10-15(11-13-16)31-23(30-25(32)17-6-2-3-7-19(17)26)18(14-27)22-24(31)29-21-9-5-4-8-20(21)28-22/h2-13H,1H3,(H,30,32) |
InChI Key |
OOUDOQGQTPXCEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.